

Technical Support Center: The Impact of Integrase Mutations on Elvitegravir Efficacy

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Compound of Interest

Compound Name: *HIV-1 integrase inhibitor 11*

Cat. No.: *B186319*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of specific HIV-1 integrase mutations on the efficacy of Elvitegravir.

Frequently Asked Questions (FAQs)

Q1: What is Elvitegravir and how does it work?

Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. [1][2][3] By inhibiting this process, Elvitegravir blocks the HIV replication cycle.[3][4]

Q2: Which are the primary integrase mutations associated with Elvitegravir resistance?

Several key mutations in the HIV-1 integrase enzyme have been identified that confer resistance to Elvitegravir. The primary resistance-associated mutations (RAMs) include T66I, E92Q, S147G, Q148R, and N155H.[5][6][7][8] Less common primary mutations include T66A/K, E92G, and Q148H/K.[6][7]

Q3: How do these mutations affect Elvitegravir susceptibility?

These mutations alter the structure of the integrase enzyme, reducing the binding affinity of Elvitegravir to its target. This leads to a decrease in the drug's ability to inhibit viral replication, measured as a "fold change" in susceptibility compared to the wild-type virus.

Q4: Is there cross-resistance between Elvitegravir and other integrase inhibitors?

Yes, significant cross-resistance has been observed. Mutations like Q148R and N155H, which confer high-level resistance to Elvitegravir, also reduce susceptibility to the first-generation INSTI, Raltegravir (RAL).[5][9][10] However, some mutations are more specific. For instance, the Y143R mutation, a primary RAM for Raltegravir, shows minimal impact on Elvitegravir susceptibility.[11] The second-generation INSTI, Dolutegravir (DTG), generally retains activity against viruses with single primary Elvitegravir resistance mutations.[5][6]

Troubleshooting Guides

Guide 1: Unexpected Elvitegravir Resistance in In Vitro Assays

Problem: Your cell-based assay shows higher-than-expected Elvitegravir resistance for a virus with a known single primary mutation.

Possible Causes and Solutions:

- **Presence of Secondary Mutations:** The viral clone may harbor secondary or accessory mutations that, in combination with the primary mutation, enhance resistance.
 - **Troubleshooting Step:** Perform full integrase gene sequencing to identify any additional mutations.
- **Assay Variability:** Inherent variability in cell-based assays can influence results.
 - **Troubleshooting Step:** Ensure consistent experimental conditions (cell density, virus input, drug concentrations) and include wild-type and known resistant control viruses in every assay run for normalization.
- **Incorrect Fold-Change Calculation:** Errors in calculating the fold change can lead to misinterpretation.
 - **Troubleshooting Step:** Double-check the IC₅₀ (50% inhibitory concentration) values for both the mutant and wild-type viruses and the subsequent fold-change calculation (IC₅₀ mutant / IC₅₀ wild-type).

Guide 2: Discrepancy Between Genotypic and Phenotypic Resistance Results

Problem: Genotypic analysis identifies a known Elvitegravir RAM, but the phenotypic assay shows only a low level of resistance.

Possible Causes and Solutions:

- Low Frequency of the Resistant Variant: The resistant mutation may be present as a minor variant in the viral population, which may not be sufficient to cause a significant shift in the overall population's phenotype.[\[12\]](#)
 - Troubleshooting Step: Consider using a more sensitive sequencing method, such as next-generation sequencing (NGS), to quantify the proportion of the resistant variant.[\[12\]](#)
- Viral Fitness Cost: The resistance mutation may impair the virus's replication capacity (fitness), leading to a less pronounced resistance phenotype in a competitive assay.[\[6\]](#)
 - Troubleshooting Step: Perform a viral fitness assay to compare the replication capacity of the mutant virus to the wild-type virus in the absence of the drug.

Data on Elvitegravir Resistance Mutations

The following table summarizes the fold change in Elvitegravir susceptibility conferred by common single and dual integrase mutations.

Integrase Mutation(s)	Fold Change in Elvitegravir Susceptibility	Reference(s)
Single Mutations		
T66I	9.7 - 33	[5] [9] [10]
T66A	9	[10]
T66K	>10	[5]
E92Q	26 - 57	[5] [9] [10]
E92G	>10	[5]
T97A	2.4	[5]
S147G	4.1	[5]
Q148R	92 - 96	[5] [9] [10]
Q148H	<10	[5]
Q148K	>92	[5]
N155H	26 - 32	[5] [10]
Dual Mutations		
T66I + E92Q	> Fold change of single mutations	[5]
E92Q + Q148R	> Fold change of single mutations	[5]

Experimental Protocols

Phenotypic Susceptibility Assay (Cell-Based)

This protocol outlines a general method for determining the phenotypic susceptibility of HIV-1 to Elvitegravir using a recombinant virus assay.

- Generation of Recombinant Viruses:

- The integrase-coding region from patient-derived viral RNA is amplified by RT-PCR.
- This amplicon is then cloned into an HIV-1 vector that lacks the corresponding integrase region and contains a reporter gene (e.g., luciferase).
- Pseudotyped virus stocks are generated by co-transfecting the test vector with a vector expressing a viral envelope protein (e.g., from amphotropic murine leukemia virus) into a suitable cell line (e.g., HEK293T).[5]
- Antiviral Assay:
 - Target cells (e.g., MT-4 cells) are seeded in 96-well plates.
 - Serial dilutions of Elvitegravir are prepared and added to the cells.
 - A standardized amount of the recombinant virus is then added to each well.
 - The plates are incubated for a specified period (e.g., 48 hours) to allow for a single round of infection.
- Data Analysis:
 - The expression of the reporter gene (e.g., luciferase activity) is measured.
 - The drug concentration that inhibits viral replication by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.
 - The fold change in susceptibility is determined by dividing the IC₅₀ of the mutant virus by the IC₅₀ of a wild-type control virus.

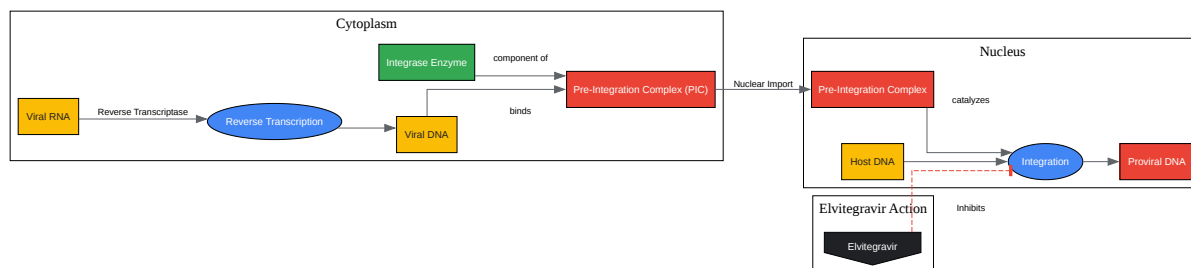
Biochemical Integrase Strand Transfer Assay

This protocol describes a method to assess the direct inhibitory effect of Elvitegravir on the strand transfer activity of the purified integrase enzyme.

- Expression and Purification of Recombinant Integrase:
 - The wild-type or mutant integrase gene is cloned into an expression vector.

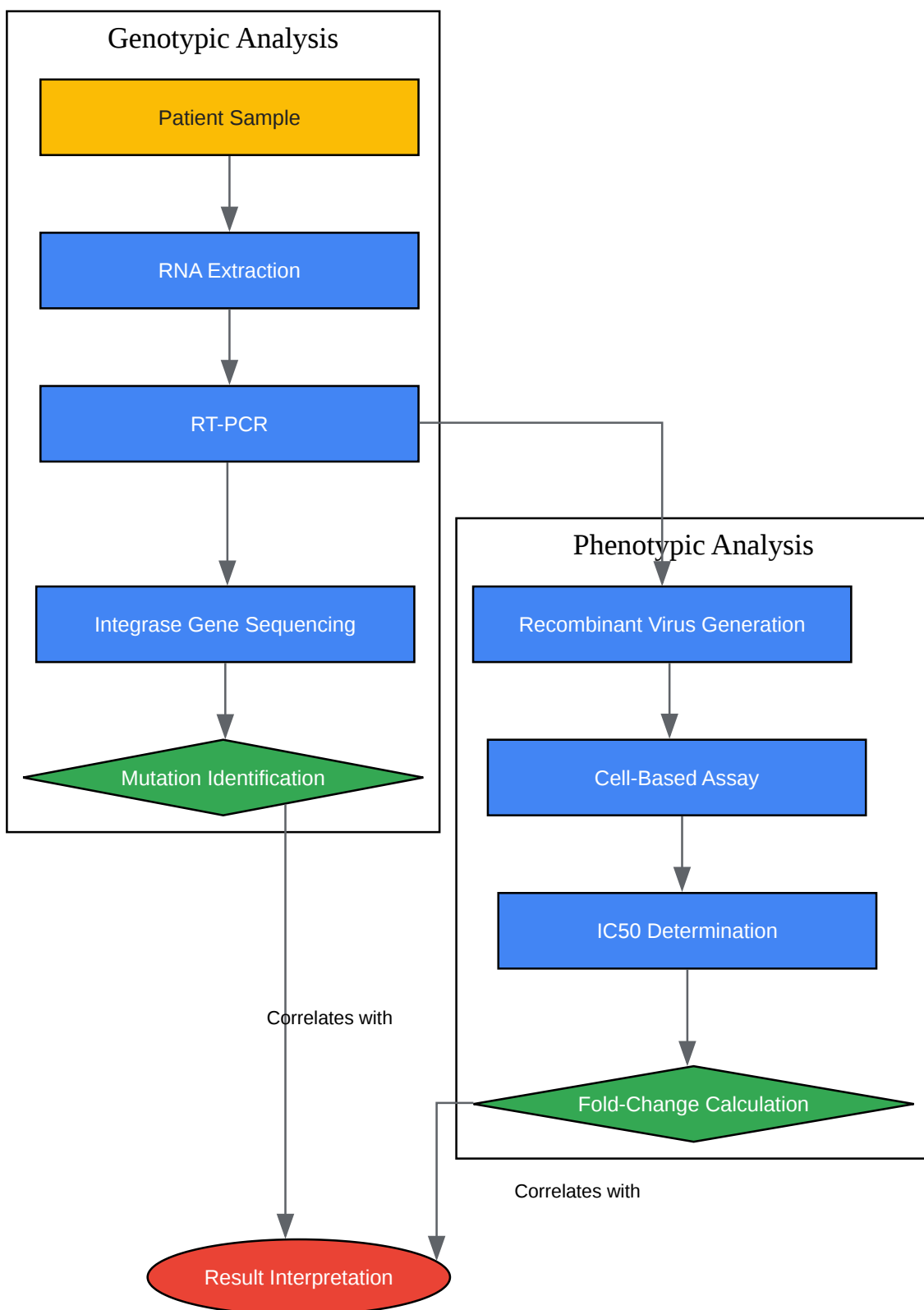
- The protein is expressed in a suitable system (e.g., E. coli) and purified using chromatography techniques.
- Strand Transfer Reaction:
 - A reaction mixture is prepared containing the purified integrase enzyme, a labeled model DNA substrate that mimics the viral DNA ends, and a target DNA.
 - Serial dilutions of Elvitegravir are added to the reaction mixture.
 - The reaction is initiated and allowed to proceed at a specific temperature for a defined time.
- Analysis of Reaction Products:
 - The reaction is stopped, and the DNA products are separated by gel electrophoresis.
 - The amount of strand transfer product is quantified.
 - The concentration of Elvitegravir that inhibits 50% of the strand transfer activity (IC₅₀) is calculated.

Visualizations



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Caption: HIV-1 Integration Pathway and Elvitegravir's Mechanism of Action.



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Caption: Workflow for Assessing Elvitegravir Resistance.

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